3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one
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Overview
Description
3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a complex organic compound that features a combination of sulfonyl, phenyl, thiazole, and azetidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be formed via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Coupling Reactions: The final step involves coupling the thiazole and azetidine rings with the methylsulfonylphenyl group through nucleophilic substitution or other coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one: shares similarities with other sulfonyl-containing compounds and azetidine derivatives.
Uniqueness
Structural Uniqueness: The combination of sulfonyl, phenyl, thiazole, and azetidine groups in a single molecule is relatively rare, providing unique chemical and biological properties.
Functional Uniqueness: Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in research.
Conclusion
This compound is a compound of significant interest due to its complex structure and wide range of applications. Its synthesis, chemical reactivity, and potential in scientific research make it a valuable subject of study in various fields.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-24(20,21)14-5-2-12(3-6-14)4-7-15(19)18-10-13(11-18)22-16-17-8-9-23-16/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRCIORHUGLCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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